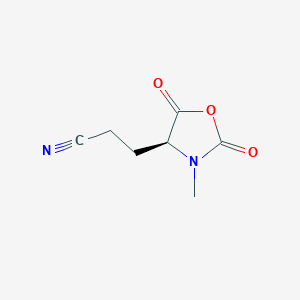

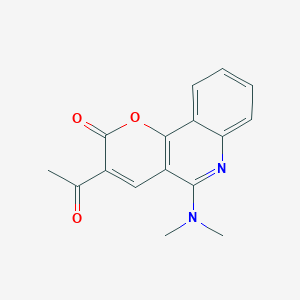

![molecular formula C35H29OP B071675 (R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine CAS No. 189274-36-0](/img/structure/B71675.png)

(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. Its unique structure, featuring a binaphthyl backbone and an isopropoxy group, imparts significant steric and electronic properties, making it an effective ligand in various catalytic processes.

Mécanisme D'action

Target of Action

It is known that phosphine compounds are often used as ligands in inorganic and organometallic chemistry . They can bind to a variety of metal ions, altering their electronic and steric properties, which can result in different coordination geometries and catalytic behavior .

Mode of Action

The mode of action of this compound is based on its ability to form bonds with other molecules. For instance, phosphines can undergo a process known as hydrophosphinylation, where they add across unsaturated bonds . This process can lead to the formation of new phosphines of various structures

Biochemical Pathways

Phosphorus, a key component of phosphine compounds, plays a crucial role in various physiological processes, including energy metabolism, nucleic acid synthesis, and membrane function, as well as in the regulation of enzyme activity and signal transduction pathways . It is also involved in the dark phase of photosynthesis, where it functions in ATP synthesis, NADPH production, and is present in several key enzymes .

Pharmacokinetics

The study of pharmacokinetics is crucial in understanding how the compound is processed in the body, its bioavailability, and its potential therapeutic effects .

Result of Action

The ability of phosphine compounds to bind to metal ions and alter their properties can have significant effects on the behavior of these ions, potentially influencing a variety of biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH, oxidation-redox potential, and dissolved oxygen levels can affect the migration and transformation of phosphorus in the environment . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine typically involves the diastereoselective introduction of a phosphino group at the 2-position of a binaphthyl derivative. This can be achieved through a series of steps including lithium-bromide exchange, treatment with dichloroorganylphosphine, and final interaction with an organomagnesium halogenide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine undergoes various chemical reactions, including:

Oxidation: The phosphine can be oxidized to form phosphine oxides.

Substitution: It can participate in nucleophilic substitution reactions, forming phosphonium salts and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenophosphines, organometallic reagents like Grignard reagents, and oxidizing agents. Reaction conditions often involve inert atmospheres and controlled temperatures to ensure selectivity and yield.

Major Products

Major products formed from these reactions include phosphine oxides, phosphonium salts, and various substituted phosphine derivatives .

Applications De Recherche Scientifique

®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine is extensively used in scientific research, particularly in:

Chemistry: As a ligand in asymmetric catalysis, it facilitates enantioselective reactions, crucial for synthesizing chiral molecules.

Biology: Its derivatives are explored for potential biological activities and as probes in biochemical studies.

Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-BINAP: Another binaphthyl-based phosphine ligand, widely used in asymmetric catalysis.

®-Ph-BINAP: A phenyl-substituted variant of BINAP, offering different steric and electronic properties.

Uniqueness

®-(2’-Isopropoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine is unique due to its isopropoxy group, which provides distinct steric hindrance and electronic effects compared to other binaphthyl-based ligands. This uniqueness makes it particularly effective in certain catalytic applications where other ligands may not perform as well .

Propriétés

IUPAC Name |

diphenyl-[1-(2-propan-2-yloxynaphthalen-1-yl)naphthalen-2-yl]phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H29OP/c1-25(2)36-32-23-21-26-13-9-11-19-30(26)34(32)35-31-20-12-10-14-27(31)22-24-33(35)37(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-25H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYTYDOSGVUKHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H29OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439136 |

Source

|

| Record name | Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137769-30-3 |

Source

|

| Record name | Diphenyl{2'-[(propan-2-yl)oxy][1,1'-binaphthalen]-2-yl}phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

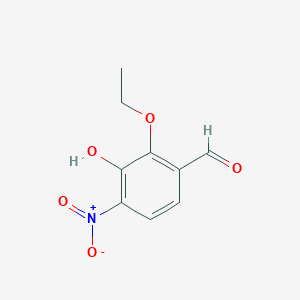

![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B71599.png)